molecular formula C17H11ClFNO2 B11953891 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide CAS No. 618400-50-3

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide

Cat. No.: B11953891
CAS No.: 618400-50-3
M. Wt: 315.7 g/mol
InChI Key: FETRKFSZSBIJMP-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-fluorophenyl) amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide typically involves the reaction of 2-chlorophenyl furan with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furanone.

    Reduction: Formation of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furanone
  • 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamine
  • 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furanmethanol

Uniqueness

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide is unique due to its specific substitution pattern on the furan ring and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

618400-50-3

Molecular Formula

C17H11ClFNO2

Molecular Weight

315.7 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11ClFNO2/c18-12-6-2-1-5-11(12)15-9-10-16(22-15)17(21)20-14-8-4-3-7-13(14)19/h1-10H,(H,20,21)

InChI Key

FETRKFSZSBIJMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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